molecular formula C19H23N5O2 B2584508 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-13-0

5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2584508
CAS No.: 946203-13-0
M. Wt: 353.426
InChI Key: HPIOEOUCVUONLD-UHFFFAOYSA-N
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Description

5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its multi-ring structure and functional groups, each contributing to its unique chemical properties and potential applications. The compound's structure makes it interesting for various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. These may include the condensation of pyrimidine derivatives with appropriately substituted anilines, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and solvents such as dimethylformamide or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production methods might involve continuous flow synthesis, which allows for better control over reaction conditions, higher yields, and scalability. The use of automated reactors and real-time monitoring techniques ensures consistency and efficiency in producing this compound.

Chemical Reactions Analysis

Types of Reactions: 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions due to its aromatic rings.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific functional group being targeted. For instance, oxidation might yield quinone derivatives, while reduction could result in hydroxy or amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structure allows for easy functionalization, making it valuable in the development of new organic materials and catalysts.

Biology: In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting proteins involved in disease pathways. Their interactions with biological macromolecules can provide insights into mechanism of action and therapeutic potential.

Medicine: In medicine, this compound shows promise as a lead structure in drug discovery, especially in the design of anti-cancer, anti-inflammatory, and antimicrobial agents. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry: In industry, the compound and its derivatives are explored for use in the development of new materials, such as conductive polymers and organic semiconductors, due to their electronic properties.

Comparison with Similar Compounds

Compared to similar compounds, 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and ring structures

Similar Compounds:

  • Pyrido[2,3-d]pyrimidine

  • 4-(dimethylamino)phenylamine

  • Ethylpyrimidine derivatives

Properties

IUPAC Name

5-[4-(dimethylamino)anilino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-6-12-11-20-17-15(18(25)24(5)19(26)23(17)4)16(12)21-13-7-9-14(10-8-13)22(2)3/h7-11H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOEOUCVUONLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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